[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride
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Overview
Description
[2-(3-Fluorophenyl)ethyl]hydrazine hydrochloride is a chemical compound with the molecular formula C8H12N2ClF It is a derivative of hydrazine, featuring a fluorophenyl group attached to an ethyl chain, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride typically involves the reaction of 3-fluorophenylacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
3-fluorophenylacetonitrile+hydrazine hydrate→[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Scientific Research Applications
[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the hydrazine moiety can participate in various biochemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-fluorophenyl)ethyl]hydrazine hydrochloride
- [2-(2-fluorophenyl)ethyl]hydrazine hydrochloride
- [2-(3-chlorophenyl)ethyl]hydrazine hydrochloride
Uniqueness
Compared to similar compounds, [2-(3-fluorophenyl)ethyl]hydrazine hydrochloride exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positioning can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)ethylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.ClH/c9-8-3-1-2-7(6-8)4-5-11-10;/h1-3,6,11H,4-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNWQQRUBQMXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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